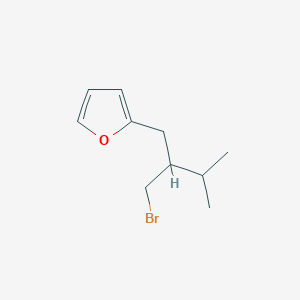![molecular formula C22H24Cl3N3 B13646454 bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride: is a synthetic compound with the molecular formula C22H23Cl2N3. This compound is characterized by the presence of two indole moieties, each substituted with a chlorine atom and a methyl group, connected through an ethyl bridge to an azanium chloride group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride typically involves the reaction of 6-chloro-1-methylindole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .
化学反応の分析
Types of Reactions:
Oxidation: Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide or amine; often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with new functional groups.
科学的研究の応用
Chemistry: Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride is used as a precursor in the synthesis of various indole-based compounds, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
6-Chloro-1-methylindole: A precursor in the synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride.
Indole-3-carboxaldehyde: Another indole derivative with similar structural features.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-1-methyl-1H-indol-3-yl)acetamide: A structurally related compound with different functional groups
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the azanium chloride group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C22H24Cl3N3 |
|---|---|
分子量 |
436.8 g/mol |
IUPAC名 |
bis[2-(6-chloro-1-methylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H |
InChIキー |
SMZGXTVRMYECRG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CC[NH2+]CCC3=CN(C4=C3C=CC(=C4)Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


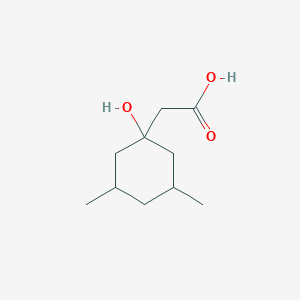
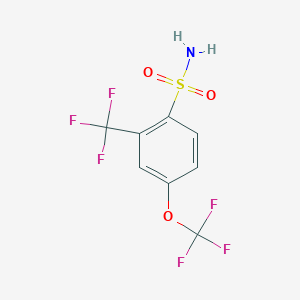
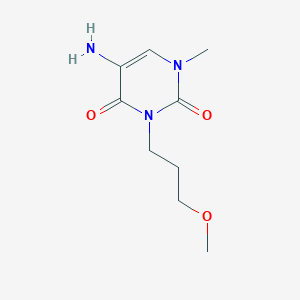
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
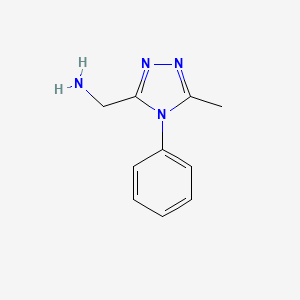
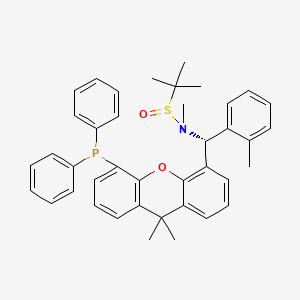
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)

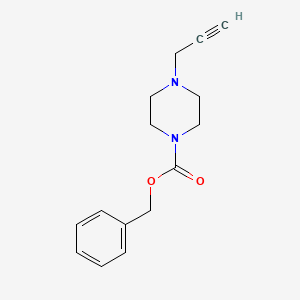
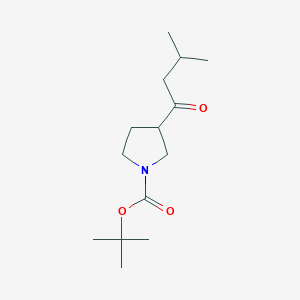
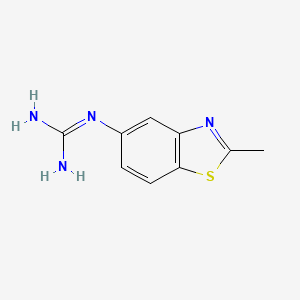
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)
